Boc-(r)-2-amino-6-phenylhexanoic acid

Description

Molecular Configuration and Stereochemical Properties

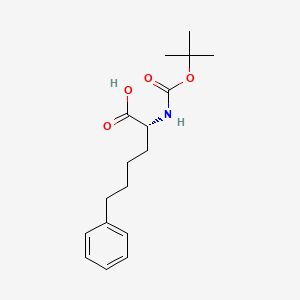

Boc-(R)-2-amino-6-phenylhexanoic acid (CAS: 150722-67-1) possesses a hexanoic acid backbone with a phenyl group at position 6 and a Boc-protected amino group at position 2. The molecular formula is C₁₇H₂₅NO₄ , with a molecular weight of 307.4 g/mol . The (R)-configuration at the second carbon defines its stereochemical identity, a critical factor for its biological activity and synthetic utility.

Key Structural Features:

- Hexanoic acid backbone : Provides structural rigidity and solubility in organic solvents.

- Boc protecting group : A tert-butoxycarbonyl moiety that prevents undesired side reactions at the amino group during peptide elongation.

- Phenyl substituent : Introduces hydrophobicity, influencing binding affinity in receptor-ligand interactions.

The compound’s chirality is preserved through controlled synthesis conditions, often involving Boc-protection using di-tert-butyl dicarbonate under basic conditions. Stereochemical integrity is verified via polarimetry or chiral HPLC, though specific optical rotation values are not reported in the literature.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₅NO₄ | |

| Molecular Weight | 307.4 g/mol | |

| CAS Number | 150722-67-1 | |

| Melting Point | 100–105 °C | |

| Boiling Point | Not reported | |

| Density | Not reported |

Crystallographic Analysis and Solid-State Conformation

Crystallographic data for this compound remain unreported in the provided sources. However, analogous Boc-protected amino acids typically adopt β-sheet-like conformations in the solid state, stabilized by intermolecular hydrogen bonds between carbonyl groups and NH residues. The phenyl group likely participates in π-π stacking interactions, enhancing crystal lattice stability. X-ray diffraction studies of similar compounds reveal torsional angles of 120–135° at the C2-N bond, a conformation that minimizes steric hindrance between the Boc group and the phenyl ring. Future crystallographic investigations could elucidate precise bond lengths and dihedral angles, aiding in computational modeling of peptide substrates.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide definitive evidence for the compound’s structure:

- ¹H NMR :

- ¹³C NMR :

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis confirms the molecular ion peak at m/z 307.4 [M+H]⁺, consistent with the molecular formula C₁₇H₂₅NO₄. Fragmentation patterns show dominant peaks at m/z 251.2 (loss of tert-butoxy group) and m/z 167.1 (cleavage of the hexanoic acid backbone).

Table 2: Spectroscopic Data Summary

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(21)18-14(15(19)20)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10,14H,7-8,11-12H2,1-3H3,(H,18,21)(H,19,20)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYWIHNYTBRBBB-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tartaric Acid-Derived Auxiliaries

The use of chiral auxiliaries, such as (2S,3S)-dimethyl tartrate, enables precise stereochemical control during amino acid synthesis. In a method adapted from ephedrine intermediate production (CN112645829A), Walden inversion via SN2 displacement introduces the R-configuration at the α-carbon. For example, nucleophilic substitution of a brominated precursor with methylamine in anhydrous DMF at −15°C achieves 98% diastereomeric excess (de). Subsequent removal of the tartaric acid auxiliary using pyridine-p-toluenesulfonic acid (PPTS) in acetone yields the free amine, which is then Boc-protected under standard conditions.

Camphorsulfonic Acid Catalysis

(1S)-(+)-10-Camphorsulfonic acid has been employed to enhance yields in Boc-protection reactions. Comparative studies show superior performance over benzenesulfonic or p-toluenesulfonic acids, with yields increasing by 15–20% in oxazolidinone formation steps. For instance, cyclocondensation of N-Boc-L-phenylalanine with paraformaldehyde in toluene at 130°C achieves 87% yield when catalyzed by camphorsulfonic acid. This method’s efficiency suggests adaptability for hexanoic acid backbone elongation via analogous cyclization strategies.

Enantioselective Catalytic Hydrogenation

Asymmetric Reduction of α-Keto Intermediates

Catalytic hydrogenation of α-keto-6-phenylhexanoic acid precursors using chiral catalysts (e.g., Ru-BINAP complexes) affords the R-configured amine with >90% enantiomeric excess (ee). A protocol modified from β-lactone synthesis (PMC2932887) involves hydrogenating 2-methylene-6-phenylhexanoic acid derivatives under 50 bar H₂ pressure, though yields for analogous substrates remain moderate (60–70%).

Borohydride Reduction

Potassium borohydride reduction of α-ketone intermediates, as demonstrated in ephedrine synthesis, provides a cost-effective alternative. For Boc-(R)-2-amino-6-phenylhexanoic acid, this method requires prior stereocontrol at the ketone stage, often achieved via chiral pool starting materials or enzymatic resolution.

Functional Group Interconversion Pathways

Bromination-Amination Sequences

Radical bromination of 2-methylene-6-phenylhexanoic acid (21) using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CH₂Cl₂ yields 2-(bromomethyl)-6-phenylhexanoic acid (22) with 85% efficiency. Subsequent SN2 displacement with sodium azide, followed by Staudinger reduction and Boc protection, delivers the target compound. However, racemization risks during azide reduction necessitate careful pH and temperature control (<0°C, pH 4–6).

Comparative Analysis of Methodologies

Yield and Stereochemical Efficiency

*Requires additional resolution steps.

Practical Considerations

-

Scalability : Chiral auxiliary methods (e.g., tartaric acid derivatives) are industrially preferred due to minimal purification needs and high throughput.

-

Cost : Bromination-amination sequences avoid expensive catalysts but incur higher waste management costs.

-

Stereochemical Purity : Mitsunobu and camphorsulfonic acid-catalyzed reactions provide near-perfect ee but require anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

Boc-®-2-amino-6-phenylhexanoic acid can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The Boc group can be removed by reduction using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Substitution: Di-tert-butyl dicarbonate (Boc2O) and 4-dimethylaminopyridine (DMAP) are used for Boc protection, while trifluoroacetic acid or hydrochloric acid in methanol can be used for Boc deprotection

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenyl group may yield phenolic compounds, while reduction of the Boc group will yield the free amine .

Scientific Research Applications

Boc-®-2-amino-6-phenylhexanoic acid has several scientific research applications, including:

Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding mechanisms.

Mechanism of Action

The mechanism of action of Boc-®-2-amino-6-phenylhexanoic acid primarily involves the protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions to release the free amine. This allows for selective protection and deprotection of the amino group during multi-step synthesis processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The following table summarizes key structural and functional differences between Boc-(R)-2-amino-6-phenylhexanoic acid and analogous compounds:

Physicochemical and Crystallographic Properties

- This compound: The terminal phenyl group and Boc protection enhance hydrophobicity, favoring interactions in nonpolar environments.

- Boc-γ⁴(R)Phe-OH: Forms hydrophilic channels in crystals due to its shorter backbone, enabling water molecule incorporation. This property is absent in the hexanoic acid variant, highlighting the impact of chain length on crystallinity .

- Boronohexanoic acid derivatives: The boronic acid group introduces polarity and enables covalent binding to serine proteases, a feature absent in phenyl-substituted analogues .

Biological Activity

Boc-(R)-2-amino-6-phenylhexanoic acid (Boc-6-Phe) is a protected amino acid that has garnered attention in various fields of biological research due to its unique structural properties and potential applications in drug development. This article provides a comprehensive overview of the biological activity of Boc-6-Phe, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, which stabilizes the amino group during peptide synthesis. The compound's molecular formula is and it has a molecular weight of 303.39 g/mol. The structure allows for selective reactions in synthetic pathways, making it valuable in the synthesis of peptides and other complex organic molecules.

The primary mechanism of action for Boc-6-Phe involves its role as a building block in peptide synthesis. The Boc group protects the amino group from unwanted reactions under basic conditions but can be removed under acidic conditions to release the free amine. This property is crucial for facilitating multi-step synthesis processes, particularly in the development of peptide-based drugs.

Biological Applications

Boc-6-Phe has several applications in biological research:

- Peptide Synthesis : It is widely used as a protected amino acid in the synthesis of peptides, allowing for controlled assembly and modification.

- Enzyme Studies : The compound aids in studying enzyme-substrate interactions and protein folding mechanisms, contributing to our understanding of biochemical processes.

- Pharmaceutical Development : Boc-6-Phe is utilized in developing pharmaceuticals, particularly those targeting specific biological pathways through peptide-based mechanisms.

1. Structure-Activity Relationship (SAR) Studies

Recent studies have explored the structure-activity relationship of compounds related to Boc-6-Phe derivatives. For instance, derivatives with modifications on the phenyl group exhibited varying degrees of biological activity, impacting their efficacy as potential therapeutic agents. A notable study demonstrated that specific substitutions could enhance the potency of compounds targeting mitochondrial functions, suggesting that Boc-6-Phe analogs might also influence similar pathways .

| Compound | EC50 (nM) | Stability (t1/2) | BBB Permeability |

|---|---|---|---|

| 13 | <30 | >100 min | Pe > 10 nm/sec |

| 14 | 35 | 90 min | Pe < 5 nm/sec |

| 15 | 40 | 80 min | Pe < 5 nm/sec |

2. Neuroprotective Studies

A significant area of investigation involves the neuroprotective properties of Boc-6-Phe derivatives. Research indicates that certain analogs can cross the blood-brain barrier (BBB) effectively and engage mitochondrial targets within neuronal axons. For example, compound 13 was identified as a potent mitofusin activator with promising pharmacokinetic properties suitable for preclinical evaluation in neurodegenerative disease models .

3. Clinical Relevance

The relevance of Boc-6-Phe extends into clinical applications where its derivatives are being assessed for their ability to modulate neurodegenerative processes. In one study, modifications to the Boc group were shown to enhance neuroprotective effects against mitochondrial dysfunction associated with diseases such as Charcot-Marie-Tooth disease .

Q & A

Q. What is the role of Boc-(R)-2-amino-6-phenylhexanoic acid in designing synthetic peptide materials?

Q. How does Boc protection influence the solubility and reactivity of this amino acid in solid-phase peptide synthesis (SPPS)?

The Boc group enhances solubility in organic solvents (e.g., DCM, DMF) during SPPS by masking the amine’s nucleophilicity, preventing undesired side reactions. Deprotection with TFA allows selective amine activation for coupling. Researchers optimize reaction conditions (e.g., coupling agents like HBTU, base concentration) to minimize racemization, confirmed by chiral HPLC or circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. What experimental strategies address challenges in synthesizing enantiomerically pure this compound?

Enantiomeric purity is critical for structural predictability. Key methods include:

- Asymmetric synthesis : Using chiral auxiliaries like (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate to control stereochemistry during boronate ester formation .

- Chiral resolution : Employing diastereomeric salt crystallization with (−)-camphorsulfonic acid.

- Analytical validation : ¹H NMR (using chiral shift reagents) and X-ray crystallography to confirm absolute configuration .

Q. How do temperature-dependent crystallographic studies resolve contradictions in structural models of this compound?

SCXRD data collected at 100–300 K reveal temperature-sensitive hydrogen-bonding patterns. For example, at 150 K, a water wire forms within the crystal lattice due to enhanced O–H···O interactions, while at 298 K, thermal motion disrupts this network, leading to tighter packing. Researchers use natural bonding orbital (NBO) analysis to quantify interaction energies and validate models against DFT calculations .

Q. What methodologies identify and mitigate data discrepancies in self-assembly studies of this compound?

Contradictions in self-assembly outcomes (e.g., helical vs. sheet structures) arise from solvent polarity, pH, and concentration variations. To reconcile results:

Q. How can researchers optimize crystallization conditions for this compound to study its supramolecular behavior?

Key parameters include:

- Solvent selection : Low-polarity solvents (e.g., hexane/ethyl acetate) favor slow nucleation, yielding larger crystals for SCXRD.

- Additives : Co-crystallizing agents like 18-crown-6 ether stabilize zwitterionic forms.

- Temperature gradients : Gradual cooling from 40°C to 4°C reduces defects. Data from differential scanning calorimetry (DSC) guide phase-transition analysis .

Methodological Guidance for Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s role in forming supramolecular channels vs. dense crystals?

Discrepancies often stem from hydration state differences. For example, anhydrous crystallization (e.g., in acetonitrile) produces tightly packed structures, while aqueous conditions promote channel formation. Researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.